

cross-validation of N-Methylbenzamide characterization using different analytical techniques

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Compound of Interest		
Compound Name:	N-Methylbenzamide	
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A Comparative Guide to the Analytical Cross-Validation of N-Methylbenzamide

This guide provides a comprehensive comparison of various analytical techniques for the characterization of **N-Methylbenzamide**. It is intended for researchers, scientists, and professionals in drug development who require robust methods for structural elucidation and purity assessment. The following sections detail the experimental data, protocols, and a workflow for the cross-validation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Chromatography.

Data Presentation: A Comparative Summary

The data obtained from different analytical techniques provide complementary information to confirm the identity, structure, and purity of **N-Methylbenzamide**.

Table 1: Spectroscopic and Chromatographic Data Summary for N-Methylbenzamide



Analytical Technique	Parameter	Observed Value
¹ H NMR	Chemical Shift (δ) in CDCl₃	7.65-7.72 (m, 2H, Ar-H), 7.30-7.44 (m, 3H, Ar-H), 6.27 (br s, 1H, N-H), 2.93 (d, 3H, J=4.5 Hz, N-CH ₃)[1]
¹³ C NMR	Chemical Shift (δ) in CDCl₃	168.3 (C=O), 134.6 (Ar-C), 131.4 (Ar-CH), 128.6 (Ar-CH), 126.9 (Ar-CH), 26.9 (N-CH ₃)[1]
Mass Spectrometry (EI)	Molecular Ion (M+)	m/z 135[2][3]
Key Fragment Ions	m/z 105 ([M-NHCH $_3$]+), m/z 77 ([C $_6$ H $_5$]+)	
FT-IR	N-H Stretch	~3300 cm ⁻¹
C-H Stretch (Aromatic)	~3050-3000 cm ⁻¹ [4]	
C-H Stretch (Aliphatic)	~2950-2850 cm ⁻¹ [4]	_
C=O Stretch (Amide I)	~1630 cm ⁻¹ [4]	_
N-H Bend (Amide II)	~1550 cm ⁻¹	_
Chromatography (GC)	Retention Index (non-polar column)	1390-1404[5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are foundational and can be adapted based on the specific instrumentation and research requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:



- Accurately weigh 5-10 mg of N-Methylbenzamide for ¹H NMR or 20-50 mg for ¹³C NMR.
 [6]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4][6]
- Transfer the solution to a clean, dry 5 mm NMR tube.[6]
- 1H NMR Acquisition:
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[6]
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.[4][6]
- ¹³C NMR Acquisition:
 - Use a standard proton-decoupled single-pulse experiment.
 - A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[4]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Sample Preparation:



- Prepare a dilute solution of N-Methylbenzamide (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[4]
- Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
 - Injector: Set the temperature to 250-280 °C.[4][7]
 - Carrier Gas: Use Helium at a constant flow rate.[1][4]
 - Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min.[4]
 - Ionization Mode: Use Electron Ionization (EI) at 70 eV.[4]
 - Mass Analyzer: Scan a mass range of m/z 40-400.[4]
- Data Analysis:
 - Identify the compound based on its retention time in the total ion chromatogram.
 - Analyze the mass spectrum of the corresponding peak to determine the molecular ion and fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by taking a background spectrum.
 - Place a small amount of solid N-Methylbenzamide directly onto the ATR crystal.[4]
 - Apply pressure to ensure good contact between the sample and the crystal.[4]
- · Data Acquisition:
 - Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[4]



• Data Analysis:

- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
- Identify characteristic absorption bands corresponding to the functional groups in N-Methylbenzamide.

High-Performance Liquid Chromatography (HPLC)

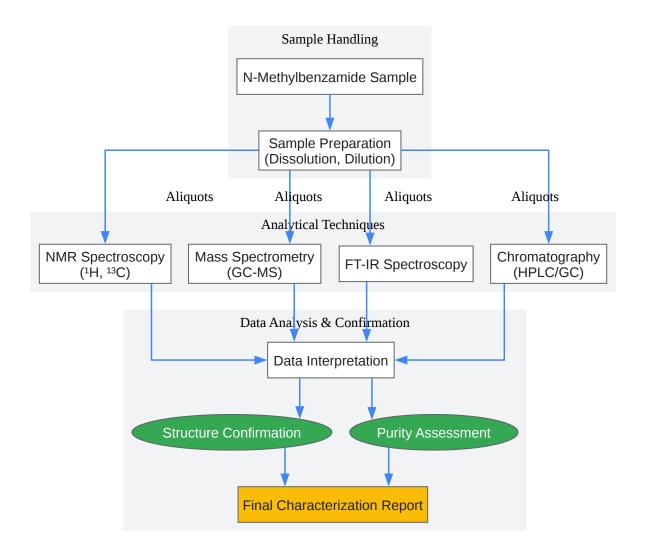
HPLC is a primary technique for assessing the purity of a compound.

- Sample Preparation:
 - Accurately weigh and dissolve the N-Methylbenzamide sample in the mobile phase or a suitable solvent like methanol or acetonitrile.
 - Filter the solution through a 0.22 μm syringe filter into an autosampler vial.[8]
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is a common choice.[8] Alternatively, a Newcrom
 R1 column can be used.[9]
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier such as formic acid (for MS compatibility) or phosphoric acid.[9][10]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[7]
 - Detection: UV detection at an appropriate wavelength.
- Data Analysis:
 - The purity of the sample is determined by the peak area percentage of the main component in the chromatogram.

Mandatory Visualizations



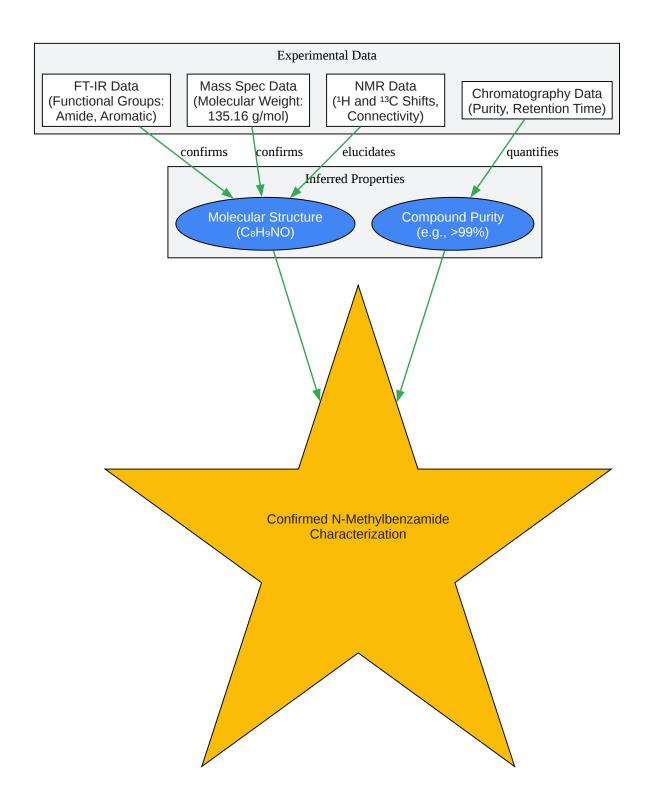
The following diagrams illustrate the workflow and logical connections in the cross-validation process.



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Caption: Experimental workflow for the cross-validation of **N-Methylbenzamide**.





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Caption: Logical flow of data integration for structural confirmation.



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